methyl 3-(N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
“Methyl 3-(N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Scientific Research Applications
Catalyst in Synthesis Reactions
Methyl 3-(N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate has been utilized in various synthesis reactions. For instance, 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate, a compound with a related structure, has been used as an efficient catalyst in the synthesis of ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates through a one-pot condensation process. This method is notable for its simplicity, cleanliness, and high yield over a short reaction time, demonstrating the compound's potential as a catalyst in organic synthesis (Khaligh, 2014).
Synthesis of Heterocyclic Compounds
Compounds related to this compound have been used in the synthesis of various heterocyclic compounds. For example, synthesis of novel heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents has been achieved using related precursor compounds. These synthesized compounds have shown potential in the field of antibacterial research (Azab, Youssef, & El-Bordany, 2013).
Synthesis of Benzimidazoles
Additionally, ionic liquid-based compounds, similar in structure, have been employed to catalyze the synthesis of benzimidazole derivatives. These reactions have been efficiently performed at room temperature, offering a green approach to the synthesis of these compounds (Khazaei et al., 2011).
Transesterification and Acylation Reactions
In the realm of transesterification and acylation reactions, N-heterocyclic carbenes, including imidazol-2-ylidenes which bear resemblance in structure, have shown to be effective catalysts. These catalysts have enabled efficient formation of esters from various alcohols and esters, demonstrating their utility in synthetic organic chemistry (Grasa, Gueveli, Singh, & Nolan, 2003).
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological properties and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Given the broad range of activities of imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially influence their absorption and distribution
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities , suggesting that this compound could potentially have diverse molecular and cellular effects
Future Directions
Properties
IUPAC Name |
methyl 3-(2-imidazo[1,2-b]pyrazol-1-ylethylsulfamoyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S2/c1-21-13(18)12-10(3-9-22-12)23(19,20)15-5-6-16-7-8-17-11(16)2-4-14-17/h2-4,7-9,15H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKKWBGFUOMFDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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